molecular formula C7H5ClN2O4 B1356957 1-Chloro-2-methyl-3,4-dinitrobenzene CAS No. 290353-56-9

1-Chloro-2-methyl-3,4-dinitrobenzene

Cat. No. B1356957
M. Wt: 216.58 g/mol
InChI Key: VYTLFULGOMUAMK-UHFFFAOYSA-N
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Description

“1-Chloro-2-methyl-3,4-dinitrobenzene” is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 .


Synthesis Analysis

The synthesis of “1-Chloro-2-methyl-3,4-dinitrobenzene” can involve a nucleophilic aromatic substitution reaction . This reaction involves the displacement of a substituent in an aromatic ring by a nucleophile. For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2-methyl-3,4-dinitrobenzene” can be represented by the InChI code: 1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 .


Chemical Reactions Analysis

“1-Chloro-2-methyl-3,4-dinitrobenzene” can undergo nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in the aromatic ring by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-methyl-3,4-dinitrobenzene” include a molecular weight of 216.58 and a molecular formula of C7H5ClN2O4 .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Chloro-2-methyl-3,4-dinitrobenzene has been studied in various chemical synthesis processes. Gunstone and Tucker (2007) described its preparation via a multi-step process starting from chlorobenzene (Gunstone & Tucker, 2007). Additionally, Woźniak et al. (2010) explored its amination with liquid methylamine/potassium‐permanganate, yielding mono- and bis(methylamino)-substituted compounds (Woźniak et al., 2010).

Analytical Techniques and Environmental Studies

Tierbach et al. (2020) developed a liquid chromatography-mass spectrometry technique for quantifying 1-chloro-2,4-dinitrobenzene, demonstrating its use in toxicity studies (Tierbach et al., 2020). The compound's presence in the environment and its effects on ecosystems have also been a subject of research, as seen in the work of Adams et al. (1971) where its use as an algicide led to contact dermatitis in air-conditioning repairmen (Adams et al., 1971).

Catalysis and Reaction Mechanisms

The catalytic properties of 1-chloro-2,4-dinitrobenzene have been investigated in the context of aromatic nucleophilic substitution reactions. Akinyele et al. (1988, 1989) studied its reaction with anilines in aprotic solvents, providing insights into reaction mechanisms and catalysis (Akinyele et al., 1988)(Akinyele et al., 1989).

Spectroscopy and Molecular Analysis

Krishnakumar and Prabavathi (2009) conducted a detailed analysis of the vibrational spectra of 1-chloro-2,4-dinitrobenzene using density functional theory calculations, contributing to the understanding of its molecular properties (Krishnakumar & Prabavathi, 2009).

Safety And Hazards

“1-Chloro-2-methyl-3,4-dinitrobenzene” is considered hazardous. It is harmful if swallowed and fatal in contact with skin . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

properties

IUPAC Name

1-chloro-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTLFULGOMUAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579152
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methyl-3,4-dinitrobenzene

CAS RN

290353-56-9
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-methyl-3,4-dinitrobenzene
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